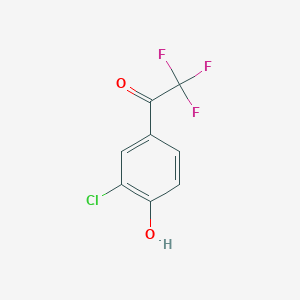

1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone

Description

Properties

IUPAC Name |

1-(3-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCLJEBHVJDQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Trifluoroacetylation

A widely adopted method for synthesizing aryl trifluoromethyl ketones involves Grignard reagent intermediates. As demonstrated in the synthesis of analogous compounds (e.g., 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone), 5-bromo-1,2,3-trichloro-benzene reacts with iPrMgCl·LiCl to form an aryl magnesium species. This intermediate is then treated with methyl 2,2,2-trifluoroacetate to install the trifluoromethyl ketone group.

For 1-(3-chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone, the starting material would require a pre-functionalized aryl bromide with chloro and protected hydroxyl groups (e.g., 3-chloro-4-methoxy-bromobenzene). After trifluoroacetylation, demethylation via boron tribromide or HBr/acetic acid would yield the free phenol. Challenges include managing the reactivity of the hydroxyl group during organometallic steps, necessitating protection-deprotection strategies.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange with tert-butyllithium or LDA offers an alternative to Grignard reagents. For example, 3-chloro-4-hydroxy-bromobenzene could undergo lithiation at −78°C, followed by quenching with ethyl trifluoroacetate. This method avoids magnesium compatibility issues but requires stringent temperature control to prevent side reactions.

Nucleophilic Aromatic Substitution (NAS)

Hydroxyl Group Introduction via NAS

The hydroxy group in the 4-position can be introduced through NAS of a nitro or halogen substituent. For instance, 3-chloro-4-nitro-phenyl-2,2,2-trifluoro-ethanone can be reduced to the corresponding amine using hydrogen/Pd-C, followed by diazotization and hydrolysis to yield the phenol. This method is limited by competing side reactions, such as over-reduction of the ketone.

Friedel-Crafts Acylation

Direct Acylation of Phenol Derivatives

Friedel-Crafts acylation of 3-chloro-4-methoxy-benzene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ can yield the ketone, followed by demethylation. However, the methoxy group’s directing effects may lead to para-substitution, requiring careful regiocontrol. Reported yields for similar reactions range from 40–60%.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance organometallic reactivity but may deprotonate unprotected hydroxyl groups. Mixed solvent systems (e.g., THF/H₂O with PTC) improve NAS efficiency.

Catalytic Enhancements

Pd-catalyzed C–O bond formation offers a modern alternative to classical NAS. For example, Miyaura borylation of 3-chloro-4-bromo-phenyl-2,2,2-trifluoro-ethanone, followed by oxidation, could introduce the hydroxyl group with higher selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 1-(3-Chloro-4-oxo-phenyl)-2,2,2-trifluoro-ethanone.

Reduction: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanol.

Substitution: 1-(3-Amino-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone has been studied for its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various biological targets.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research has focused on synthesizing analogs to enhance efficacy against resistant strains of bacteria and fungi.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Agricultural Chemistry

The compound is being explored for its use in agrochemicals. Its chlorinated and trifluoromethyl groups may impart herbicidal or fungicidal properties.

- Pesticide Development : Research indicates that compounds with similar structures can act as effective pesticides. Studies are ongoing to evaluate the efficacy of this compound against specific pests and diseases affecting crops.

Material Science

Due to its unique chemical structure, this compound is being investigated for applications in material science.

- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could improve material performance under harsh conditions.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis and Antimicrobial Activity of Fluorinated Phenolic Compounds | Medicinal Chemistry | Derivatives showed significant activity against Gram-positive bacteria. |

| Evaluation of Trifluoromethylated Compounds as Herbicides | Agricultural Chemistry | Identified potential herbicidal activity against common agricultural weeds. |

| Development of High-performance Polymers from Trifluoromethylated Monomers | Material Science | Enhanced thermal stability and chemical resistance compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes. The trifluoromethyl ketone group can form a stable complex with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a covalent bond or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Trifluoroacetophenones

(a) 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-31-3)

- Structure : Lacks the hydroxyl group at the 4-position.

- Properties : The absence of –OH reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to the target compound. The trifluoroacetyl group retains strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon .

- Synthesis : Typically prepared via Friedel-Crafts acylation of chlorobenzene derivatives .

(b) 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9)

- The lack of –OH further differentiates its solubility profile .

(c) 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 886369-87-5)

Hydroxy-Substituted Analogs

(a) 1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone (CAS 130435-29-9)

- Structure : Contains three hydroxyl groups but lacks the trifluoroacetyl group.

- Properties : Multiple –OH groups enhance solubility in aqueous media but reduce stability under acidic conditions. The absence of –CF₃ diminishes electrophilicity at the carbonyl .

- Synthesis: Prepared via chlorination of phloroacetophenone using sulfuryl chloride .

(b) 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone (CAS 67589-15-5)

- Structure : –CF₃ at the 5-position and –OH at the 2-position.

- Properties: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding, stabilizing the keto form. This compound exhibits stronger acidity (pKa ~8) compared to non-hydroxylated analogs .

Complex Derivatives with Mixed Substituents

(a) 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)phenyl]ethanone

- Structure: Phenoxy linkage with multiple halogen and –CF₃ groups.

- Properties : The extended conjugated system increases UV absorption, making it suitable for photochemical applications. The ether linkage reduces reactivity toward nucleophiles compared to the target compound .

(b) Fluxofenim (CAS 88485-37-4)

Key Comparative Data

Table 1: Physical and Chemical Properties

| Compound | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|

| Target Compound | Not reported | Moderate (polar) | 3-Cl, 4-OH, –COCF₃ |

| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Not reported | Low (non-polar) | 3-Cl, –COCF₃ |

| 1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone | 215–218 | High (aqueous) | 3-Cl, 2,4,6-OH |

| 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | Not reported | High (polar) | 2-OH, 5-CF₃ |

Biological Activity

1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone is a synthetic compound notable for its unique trifluoromethyl ketone group, which contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, primarily for its potential as an enzyme inhibitor and therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClF3O2. It features a chloro and hydroxy substituent on a phenyl ring and a trifluoromethyl ketone group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. The trifluoromethyl ketone moiety can mimic the transition state in enzyme-catalyzed reactions, leading to enzyme inhibition. This inhibition may occur through:

- Covalent Bond Formation : The electrophilic nature of the trifluoromethyl ketone can lead to irreversible binding with nucleophilic residues in the active site of enzymes.

- Non-Covalent Interactions : Hydrogen bonding and van der Waals forces may also play a role in stabilizing the interaction between the compound and enzyme targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance:

- Aldose Reductase Inhibition : Studies have shown that compounds with trifluoromethyl ketones can inhibit aldose reductase, an enzyme involved in glucose metabolism that is implicated in diabetic complications.

Anticancer Activity

The compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

- Cell Line Studies : In vitro studies using breast cancer cell lines have demonstrated that this compound can reduce cell viability significantly.

| Cell Line | Effect on Viability (%) | Concentration (μM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 60% at 10 μM | 10 | |

| HeLa (Cervical Cancer) | 55% at 20 μM | 20 |

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers modified various substituents on the phenyl ring to assess their impact on biological activity. The findings indicated that specific modifications could enhance enzyme inhibition potency and selectivity.

Summary of Case Study Findings

| Modification | Biological Activity | Comments |

|---|---|---|

| Hydroxyl Group | Increased potency | Enhanced solubility |

| Methyl Substituent | Reduced activity | Less favorable binding |

| Trifluoromethyl Group | Significant inhibition | Key for biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a trifluoroacetyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-4-hydroxybenzene) in the presence of a Lewis acid catalyst like AlCl₃. Reaction optimization includes controlling temperature (typically 0–50°C), stoichiometry (excess acyl chloride), and solvent choice (e.g., dichloromethane or nitrobenzene). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product . Challenges like competing side reactions (e.g., over-acylation) require monitoring via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet near δ 5–6 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O-H) absorption (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 254.99 for C₈H₅ClF₃O₂) and fragments like [C₆H₃ClO]⁺ .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer : Use slow evaporation in a solvent mixture (e.g., ethanol/water) to grow single crystals. SHELX software (SHELXL for refinement, SHELXS for structure solution) is standard for resolving crystallographic data. Challenges like twinning or weak diffraction require adjusting crystal mounting or data collection parameters (e.g., temperature, radiation wavelength) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the compound’s frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (via PCM models) and substituent impacts (e.g., Cl and CF₃ groups) on aromatic ring electron density can be quantified. Validation involves comparing computed IR/NMR spectra with experimental data .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : For ambiguous electron density maps, employ dual refinement strategies:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning fractions.

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., CF₃ groups) and apply geometric restraints. Cross-validate with spectroscopic data to ensure chemical plausibility .

Q. How does the compound’s fluorinated structure influence its application in environmental or biochemical sensing?

- Methodological Answer : The CF₃ group enhances hydrophobicity and electron-withdrawing effects, making the compound suitable for:

- Ion-Sensing Nanodevices : As seen in APTE-modified nanochannels, the compound’s interaction with ions (e.g., carbonate) can be exploited for CO₂ detection via reversible wettability changes .

- Enzyme Inhibition Studies : Fluorinated ketones often act as transition-state analogs in protease inhibition assays.

Q. What are the best practices for analyzing reaction intermediates in Friedel-Crafts acylation?

- Methodological Answer : Use in-situ monitoring techniques:

- ReactIR : Tracks acyl chloride consumption and ketone formation in real-time.

- LC-MS : Identifies intermediates like acylium ions or σ-complexes. Quench studies at varying timepoints coupled with ²⁹Si NMR (for AlCl₃-silicate complexes) provide mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

Re-examine Sample Purity : Contaminants (e.g., solvents) can distort signals. Re-purify via preparative HPLC.

Cross-Validate with Alternative Techniques : Use X-ray crystallography to confirm bond lengths/angles if NMR/IR disagree on functional groups.

Consider Tautomerism : Hydroxyl-keto tautomerism may cause spectral variability; analyze pH-dependent shifts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.